![molecular formula C18H14F2N2O2S B6562432 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide CAS No. 1021217-14-0](/img/structure/B6562432.png)

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

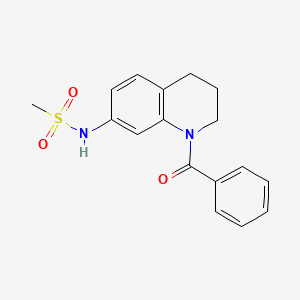

This compound is a benzamide derivative, which means it contains a benzamide moiety. Benzamides are compounds containing a benzamide group, which consists of a benzene ring connected to an amide group .

Molecular Structure Analysis

The compound contains several functional groups, including an oxazole ring, a benzamide moiety, and a methylsulfanyl group. The oxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The benzamide moiety consists of a benzene ring connected to an amide group. The methylsulfanyl group consists of a sulfur atom bonded to a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar amide group and the aromatic rings in this compound suggest that it might have significant polarity and could participate in pi stacking interactions. The difluorophenyl group could also influence the compound’s properties, as fluorine atoms are highly electronegative .Mechanism of Action

Target of Action

The primary target of F2493-1401 is the neonatal Fc receptor (FcRn) . FcRn plays a crucial role in preventing the degradation of antibodies, specifically IgG antibodies .

Mode of Action

F2493-1401 is designed to block the activity of FcRn . By blocking FcRn, F2493-1401 promotes the destruction of antibodies, including those that cause diseases .

Biochemical Pathways

It is known that the compound’s action on fcrn leads to a decrease in the levels of certain antibodies . This can have downstream effects on various immune responses and inflammatory processes.

Pharmacokinetics

It is known that the compound is administered via subcutaneous injection . This route of administration allows for the potential of at-home, self-administered treatment .

Result of Action

The action of F2493-1401 results in a significant reduction in the levels of certain antibodies . This leads to an easing of symptoms in diseases caused by these antibodies . For example, in a Phase 2a trial, treatment with F2493-1401 significantly eased symptoms and lowered antibody levels in adults with moderate-to-severe generalized myasthenia gravis .

Advantages and Limitations for Lab Experiments

N-DFOMB has several advantages for lab experiments. It is a highly versatile compound, with a wide range of applications in scientific research. In addition, it is relatively easy to synthesize and is available in a variety of forms. However, N-DFOMB can be toxic if ingested, and care must be taken when handling it.

Future Directions

N-DFOMB has a wide range of potential future applications that are currently being explored. These include its use as an inhibitor of enzymes involved in the breakdown of other neurotransmitters, such as serotonin and dopamine. In addition, its ability to bind to metal ions could be used to study the structure and function of other proteins. N-DFOMB could also be used to study the effects of acetylcholine on other areas of the brain, such as the hippocampus and amygdala. Finally, N-DFOMB could be used to study the effects of acetylcholine on other areas of the body, such as the cardiovascular system.

Synthesis Methods

N-DFOMB can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between 5-(2,4-difluorophenyl)-1,2-oxazole and 2-(methylsulfanyl)benzamide in the presence of a base such as sodium hydroxide. This reaction produces N-DFOMB as a white crystalline solid.

Scientific Research Applications

N-DFOMB has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory. N-DFOMB has also been used as a ligand for the binding of metal ions in order to study the structure and function of proteins.

Properties

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O2S/c1-25-17-5-3-2-4-14(17)18(23)21-10-12-9-16(24-22-12)13-7-6-11(19)8-15(13)20/h2-9H,10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAFKPGJIDQFCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6562354.png)

![2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B6562360.png)

![N-benzyl-2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562368.png)

![3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6562373.png)

![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide](/img/structure/B6562398.png)

![1-(benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B6562408.png)

![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide](/img/structure/B6562416.png)

![2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6562421.png)

![N-[3-(methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6562426.png)

![N-cyclopentyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562437.png)

![N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6562443.png)

![N'-[(4-fluorophenyl)methyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562447.png)

![5-(3,4-dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B6562449.png)